1-Chlorodibenzofuran

Overview

Description

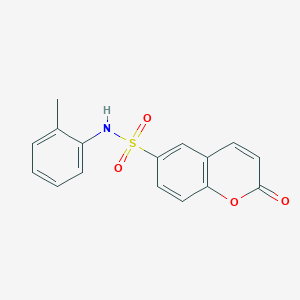

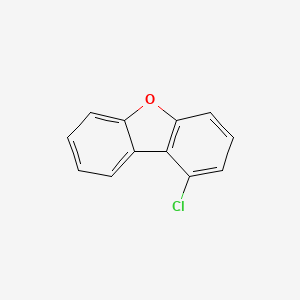

1-Chlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .

Synthesis Analysis

The synthesis of dibenzofurans has been reported in the literature since 2008 . The process starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring. The formation of dibenzofurans by cyclizing diarylether derivatives is then evoked. The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis

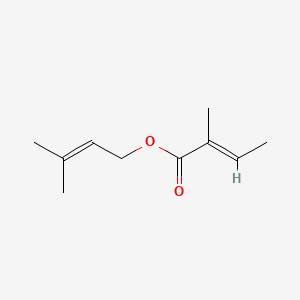

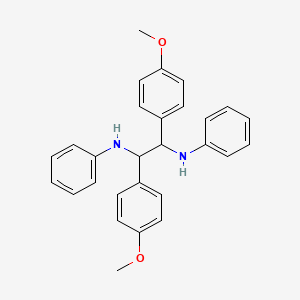

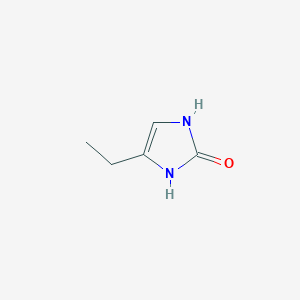

The molecular formula of 1-Chlorodibenzofuran is C12H7ClO . Its molecular weight is 202.63 g/mol . The IUPAC name is 1-chlorodibenzofuran . The InChI is InChI=1S/C12H7ClO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chlorodibenzofuran include a molecular weight of 202.63 g/mol . It has a XLogP3-AA of 4.3 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Scientific Research Applications

Formation Mechanisms:

- Quantum chemical calculations suggest that 1-CDBF can form through pathways involving 2-chlorotoluene, 2-chlorobenzyl, and 2-methylphenoxy radicals during the oxidation of chlorinated toluenes .

Pharmaceutical Applications

While 1-CDBF is not a widely studied drug candidate, other benzofuran derivatives have shown promise in pharmaceutical research. Notable examples include:

Bioremediation

1-CDBF may serve as a substrate for microbial degradation in contaminated environments.

Rawadieh, S., Altarawneh, M., Altarawneh, I., & Al-Shaweesh, M. A. (2014). Mechanisms for the formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) from chlorinated toluenes. Reaction Kinetics, Mechanisms and Catalysis, 112(2), 321–333. Link Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(38), 22049–22072. Link

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Chlorodibenzofuran is the Aryl Hydrocarbon Receptor (AhR) . This receptor is a cellular protein that plays a key role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Mode of Action

1-Chlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This interaction with the AhR leads to changes in the transcriptional activity of these genes, thereby influencing the cellular processes they regulate .

Biochemical Pathways

The biochemical pathways affected by 1-Chlorodibenzofuran involve the oxidative coupling of chlorophenoxy radicals and chlorophenols . The compound is formed from chlorinated toluenes through a less energy-demanding pathway involving 2-chlorobenzyl and 2-methylphenoxy radicals, which are important intermediates in the early stages of the 2-chlorotoluene oxidation .

Pharmacokinetics

It’s known that the compound is highly lipophilic and tends to accumulate in fat, liver, muscle, and kidney .

Result of Action

The molecular and cellular effects of 1-Chlorodibenzofuran’s action are primarily mediated through its interaction with the AhR. This interaction alters proteasomal degradation of steroid hormone receptors, changes cellular UVB stress response, and influences the differentiation of certain T-cell subsets .

Action Environment

Environmental factors such as temperature and the presence of chlorine can influence its formation . The compound is particularly persistent in the environment and degrades slowly in air, water, and soil . It has been detected in remote areas far from its point of release and is subject to long-range transport .

properties

IUPAC Name |

1-chlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMJZYBNIAAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005060 | |

| Record name | 1-Chlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorodibenzofuran | |

CAS RN |

84761-86-4 | |

| Record name | 1-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84761-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SD1U3FL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)

![N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B3057691.png)